4-Formyl-2-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Formyl-2-hydroxybenzoic acid can involve diverse strategies. For instance, the domino Michael/retro-Michael/Mukaiyama-aldol reaction is a method to synthesize related hydroxybenzophenones and salicylates, highlighting the chemical versatility and synthetic utility of these hydroxybenzoic acid derivatives (Appel et al., 2006). Additionally, a study on the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid using phase transfer catalysts emphasizes the adaptability of synthesis methods in achieving various derivatives (Peng Meng-xia, 2012).
Molecular Structure Analysis
The molecular structure of hydroxybenzoic acid derivatives is crucial in determining their reactivity and properties. Studies utilizing techniques like Raman and terahertz spectroscopic characterization provide insight into the polymorphic forms and molecular interactions of these compounds, offering a deeper understanding of how structural nuances influence chemical behavior (Du et al., 2020).
Chemical Reactions and Properties
4-Formyl-2-hydroxybenzoic acid's reactivity is exemplified in its ability to undergo various chemical transformations. For instance, its derivatives have been reported to show inhibitory activity against Gram-positive bacteria, indicating potential antimicrobial properties (Piscopo et al., 1984). Furthermore, the study of its excited state intramolecular proton transfer highlights its unique photochemical properties (Banerjee et al., 2003).
Physical Properties Analysis
The physical properties of 4-Formyl-2-hydroxybenzoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of hydroxyl and formyl groups contributes to its ability to form hydrogen bonds, affecting its physical state and solubility in various solvents. Studies on related compounds, such as the characterization of pseudopolymorphs, shed light on how different solvents and crystallization conditions impact the physical properties of hydroxybenzoic acid derivatives (Jayaraman et al., 2004).
Chemical Properties Analysis
The chemical properties of 4-Formyl-2-hydroxybenzoic acid are marked by its reactivity towards various chemical reactions, including esterification, condensation, and oxidation. The functional groups present within its structure make it an ideal candidate for synthesizing a wide range of chemical products. For example, its role in the synthesis of phthalide and isoindolinone derivatives showcases its utility in creating complex molecules (Niedek et al., 2016).
Scientific Research Applications
Biotechnological Applications : 4-Hydroxybenzoic acid (4-HBA) serves as a key intermediate for producing high-value bioproducts used in food, cosmetics, pharmacy, fungicides, etc. Synthetic biology and metabolic engineering approaches have enabled its biosynthesis for increasing demand in these industries. It's used for the biosynthesis of compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).
Dermal Absorption and Hydrolysis in Pharmaceuticals : Parabens, esters of 4-hydroxybenzoic acid, are used as antimicrobial agents in various products. Studies on human and minipig skin have shown that parabens are hydrolyzed to 4-hydroxybenzoic acid, indicating its significance in evaluating the disposition of parabens after dermal exposure (Jewell et al., 2007).
Bioorthogonal Chemistry for Protein Conjugation : 4-Hydrazinylbenzoic acid, combined with 2-formylphenylboronic acid, forms a stable boron-nitrogen heterocycle in neutral aqueous solutions. This reaction is used for protein conjugation, demonstrating its bioorthogonal nature and stability under physiological conditions (Dilek et al., 2015).
Synthesis of Novel Chemical Compounds : Research on the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid and chloroform has been conducted, highlighting its potential for creating new chemical entities (Meng-xia, 2012).
Development of Ca2+-Specific Receptors : Modified salen-type compounds derived from 3-formyl-2-hydroxybenzoic acid have been found to be effective for Ca2+-specific recognition in water, significant for applications in chemical sensing and analysis (Cheng & Liu, 2000).
Sustainable Production of Aromatic Compounds : The engineered Pseudomonas taiwanensis VLB120 has been used for high-yield production of 4-hydroxybenzoate from glucose or glycerol, highlighting a sustainable approach for producing aromatic compounds used in various industrial applications (Lenzen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-formyl-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSSYLDZHAPSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349660 | |
Record name | 4-Formyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-hydroxybenzoic acid | |
CAS RN |
51572-88-4 | |
Record name | 4-Formyl-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51572-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formyl-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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